3-Desacetyl Cefotaxime Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desacetyl Cefotaxime Potassium Salt is an active metabolite of the cephalosporin antibiotic cefotaxime. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is used in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desacetyl Cefotaxime Potassium Salt typically involves the hydrolysis of cefotaxime. The reaction conditions often include the use of acidic or basic catalysts to facilitate the removal of the acetyl group from cefotaxime, resulting in the formation of 3-Desacetyl Cefotaxime .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted into its potassium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 3-Desacetyl Cefotaxime Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Desacetyl Cefotaxime Potassium Salt is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Mechanism of Action
The bactericidal activity of 3-Desacetyl Cefotaxime Potassium Salt results from the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime is derived.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: 3-Desacetyl Cefotaxime Potassium Salt is unique due to its enhanced stability against beta-lactamase enzymes compared to its parent compound, cefotaxime. This makes it particularly effective against beta-lactamase-producing bacteria .
Properties
Molecular Formula |
C14H14KN5O6S2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
potassium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H15N5O6S2.K/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19;/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1 |
InChI Key |
LDGGYXDYLKVYOD-JJHIVTNASA-M |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.